molecular formula C11H19FN2O2 B13006667 tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B13006667
M. Wt: 230.28 g/mol
InChI Key: XNJNGCHBGCIRKD-LDYMZIIASA-N
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Description

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluoro group and a tert-butyl ester, which contribute to its unique chemical properties

Preparation Methods

The synthesis of tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the fluoro group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro group and the tert-butyl ester play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: This compound lacks the fluoro group, which may result in different chemical and biological properties.

    tert-Butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate: The presence of an oxo group instead of a fluoro group can significantly alter its reactivity and applications.

The unique combination of the fluoro group and the tert-butyl ester in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-5-8-4-13-6-11(8,12)7-14/h8,13H,4-7H2,1-3H3/t8-,11-/m1/s1

InChI Key

XNJNGCHBGCIRKD-LDYMZIIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@]2(C1)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)F

Origin of Product

United States

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